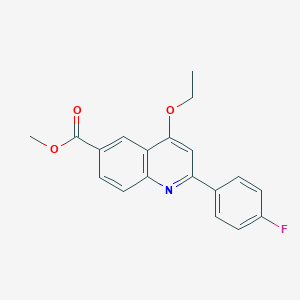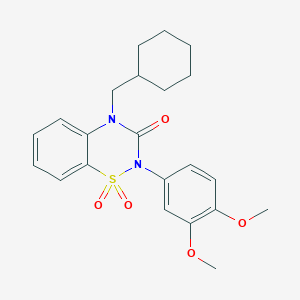
methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds . This method utilizes a radical approach and has been applied to various compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is represented by the SMILES string O=C(OC)C1=C(C=CC=C2)C2=NC(C(C=C3)=CC=C3F)=C1 . This indicates the presence of a quinoline core with a fluorophenyl group and a methyl ester group .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including microwave synthesis, one-pot reactions, solvent-free conditions, and photocatalytic synthesis . These methods aim to produce greener and more sustainable chemical processes .Physical And Chemical Properties Analysis
“Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is a solid compound . Its empirical formula is C17H12FNO2 and it has a molecular weight of 281.28 .Mécanisme D'action
Target of Action
Quinolines, the core structure of this compound, have been found to have a variety of applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinolines, in general, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinolines, however, are known to be involved in a variety of biochemical processes .
Result of Action
Quinolines and their derivatives have been associated with a variety of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is that it has been found to be non-toxic to mammalian cells, suggesting that it may have potential as an antimicrobial agent without causing any adverse side effects. However, the exact mechanism of action of this compound is still not fully understood, which limits its potential applications in the laboratory.
Orientations Futures
In the future, further research is needed to fully elucidate the mechanism of action of methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate and to explore its potential applications in the laboratory. In particular, further studies are needed to determine the optimal concentrations of this compound for the inhibition of various microorganisms and to assess its potential as an antiviral agent. In addition, further research is needed to determine the safety and efficacy of this compound for use in humans and other animals. Finally, further studies are needed to explore the potential of this compound as a novel therapeutic agent for the treatment of various infectious diseases.
Méthodes De Synthèse
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of sodium hydroxide to form 4-fluorophenylhydrazone. The second step involves the reaction of 4-fluorophenylhydrazone with methyl chloroformate to form this compound. Finally, the third step involves the reaction of this compound with sodium hydroxide to form the desired product.
Applications De Recherche Scientifique
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has been studied for its potential to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. In particular, it has been studied for its potential to inhibit the growth of Staphylococcus aureus, Escherichia coli, Candida albicans, and Pseudomonas aeruginosa. In addition, this compound has been found to be effective against the influenza virus, suggesting that it may have potential as an antiviral agent.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-3-24-18-11-17(12-4-7-14(20)8-5-12)21-16-9-6-13(10-15(16)18)19(22)23-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNXMOQURJQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide](/img/structure/B6456150.png)
![4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6456163.png)

![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456175.png)
![N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456182.png)
![N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456187.png)
![1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B6456191.png)
![3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6456196.png)
![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456213.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-3-(piperidine-1-carbonyl)-1,4-dihydroquinolin-4-one](/img/structure/B6456223.png)
![2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6456231.png)
![4-{1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carbonyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B6456232.png)
![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)
